Benfotiamine
Overview
Description
Benfotiamine has been investigated for the treatment and prevention of Diabetic Nephropathy and Diabetes Mellitus, Type 2.
Mechanism of Action
Target of Action
Benfotiamine, a synthetic S-acyl thiamine derivative, primarily targets the enzyme transketolase . Transketolase is a thiamine-dependent enzyme that plays a crucial role in the energy metabolism of cells .
Mode of Action
This compound facilitates the action of thiamine diphosphate , a co-factor for the enzyme transketolase . The activation of transketolase accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway . This interaction reduces the production of AGEs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pentose phosphate pathway . By accelerating the precursors of AGEs towards this pathway, this compound reduces the production of AGEs . Additionally, this compound has been shown to modulate other pathways such as arachidonic acid (AA), nuclear transcription Factor κB (NF-κβ), protein kinase B, mitogen-activated protein kinases (MAPK), and vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways .
Pharmacokinetics
This compound is practically insoluble in water, organic solvents, or oil . It has a much higher bioavailability than genuine thiamine, making it more suitable for therapeutic purposes . It is believed that this compound only penetrates the cells after dephosphorylation by intestinal alkaline phosphatases . It then enters the bloodstream as S-benzoylthiamine, which is converted to thiamine in erythrocytes and in the liver .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in metabolic stress, which benefits vascular complications seen in conditions like diabetes . By reducing the production of AGEs, this compound decreases metabolic stress . It has also been shown to have antioxidant and anti-inflammatory potential in activated immune and glial cells .
Biochemical Analysis
Biochemical Properties
Benfotiamine facilitates the action of thiamine diphosphate, a co-factor for the enzyme transketolase . The activation of transketolase enzyme accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway, thereby reducing the production of AGEs .
Cellular Effects
This compound has demonstrated neuroprotective properties . It has potential protective effects against dopamine neuron damage in a Parkinson’s disease animal model . This compound administration improved motor function and protected against dopaminergic neuron degeneration .
Molecular Mechanism
This compound exerts its effects at the molecular level by facilitating Nrf2 movement to the nucleus, upregulating antioxidant genes and enzymes while mitigating oxidative damage . This elucidates this compound’s neuroprotective effects via Nrf2-mediated antioxidant mechanisms and gene expression modulation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to increase mitochondrial glucose oxidation in myotubes and downregulate NOX4 expression . This indicates that this compound can have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, this compound has shown to protect against dopaminergic neuron degeneration . The study indicated a partial recovery in Tyrosine Hydroxylase expression and dopamine levels with this compound administration .
Metabolic Pathways
This compound is involved in glucose metabolism . Its active form, thiamine diphosphate, serves as a key coenzyme for enzymes involved in glucose metabolism, such as transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase .
Transport and Distribution
As a lipid-soluble derivative of thiamine, this compound shows enhanced bioavailability after oral administration, indicating efficient transport and distribution within cells and tissues .
Subcellular Localization
This compound increases peroxisomal lipid oxidation and organelle (mitochondrial) membrane function . This suggests that this compound may be localized in the mitochondria, where it exerts its effects on glucose oxidation .
Properties
IUPAC Name |
S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNPSLJPBRMLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4O6PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045433 | |
Record name | Benfotiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22457-89-2 | |
Record name | Benfotiamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22457-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benfotiamine [INN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022457892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benfotiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benfotiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENFOTIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y92OUS2H9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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